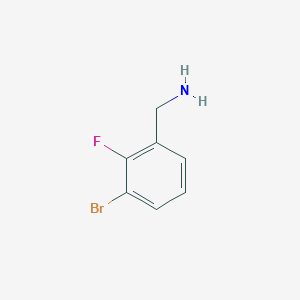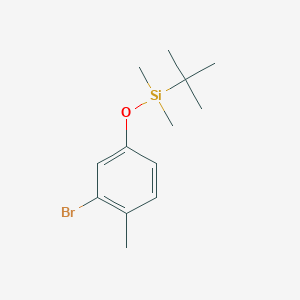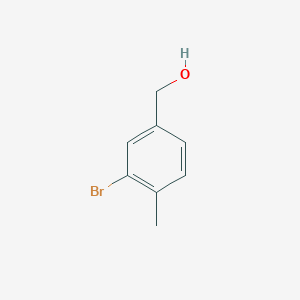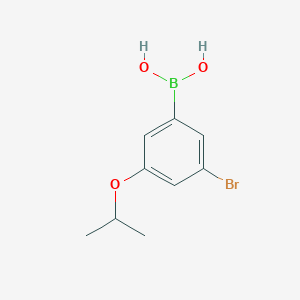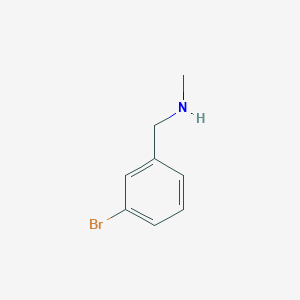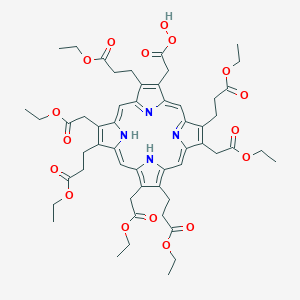
Peroxyacetic acid uroporphyrin I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Peroxyacetic acid uroporphyrin I is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a synthetic compound that is synthesized using a specific method.
Mécanisme D'action
The mechanism of action of peroxyacetic acid uroporphyrin I involves the production of ROS upon activation by light. The ROS produced can cause cell death through various mechanisms, including apoptosis and necrosis. The singlet oxygen generated by peroxyacetic acid uroporphyrin I is highly reactive and can cause damage to cellular components such as lipids, proteins, and DNA.
Effets Biochimiques Et Physiologiques
Peroxyacetic acid uroporphyrin I has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune system. Additionally, it has been found to have antioxidant properties and can protect against oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
Peroxyacetic acid uroporphyrin I has several advantages for lab experiments. It is a stable compound and can be easily synthesized in large quantities. Additionally, it has a high singlet oxygen quantum yield, making it an effective photosensitizer in PDT. However, there are also limitations to its use in lab experiments. The compound is expensive, and its synthesis requires specialized equipment and expertise. Additionally, its use in PDT requires specific light sources, which can be costly.
Orientations Futures
There are numerous future directions for research involving peroxyacetic acid uroporphyrin I. One direction is the development of more efficient synthesis methods to reduce the cost of the compound. Additionally, further research is needed to understand the mechanism of action of the compound and its potential applications in other fields, such as antimicrobial therapy. Furthermore, the development of new delivery methods for peroxyacetic acid uroporphyrin I could increase its efficacy in PDT and other applications.
Conclusion:
In conclusion, peroxyacetic acid uroporphyrin I is a synthetic compound with potential applications in various fields, including cancer therapy. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in scientific research.
Méthodes De Synthèse
Peroxyacetic acid uroporphyrin I is synthesized using a specific method. The synthesis involves the reaction of uroporphyrinogen III with peroxyacetic acid in the presence of a catalyst. The reaction results in the formation of peroxyacetic acid uroporphyrin I. The synthesis method is crucial in obtaining a high yield of the compound.
Applications De Recherche Scientifique
Peroxyacetic acid uroporphyrin I has numerous applications in scientific research. It is used as a photosensitizer in photodynamic therapy (PDT) for the treatment of cancer. PDT involves the use of a photosensitizer, which is activated by light to produce reactive oxygen species (ROS) that can cause cell death. Peroxyacetic acid uroporphyrin I has been found to be an effective photosensitizer in PDT due to its high singlet oxygen quantum yield.
Propriétés
Numéro CAS |
134773-19-6 |
|---|---|
Nom du produit |
Peroxyacetic acid uroporphyrin I |
Formule moléculaire |
C54H66N4O17 |
Poids moléculaire |
1043.1 g/mol |
Nom IUPAC |
2-[7,12,17-tris(2-ethoxy-2-oxoethyl)-3,8,13,18-tetrakis(3-ethoxy-3-oxopropyl)-22,23-dihydroporphyrin-2-yl]ethaneperoxoic acid |
InChI |
InChI=1S/C54H66N4O17/c1-8-68-47(59)19-15-31-35(23-51(63)72-12-5)43-27-40-32(16-20-48(60)69-9-2)36(24-52(64)73-13-6)45(56-40)29-42-34(18-22-50(62)71-11-4)38(26-54(66)75-67)46(58-42)30-41-33(17-21-49(61)70-10-3)37(25-53(65)74-14-7)44(57-41)28-39(31)55-43/h27-30,55-56,67H,8-26H2,1-7H3 |
Clé InChI |
KLYCXBRBYHTKKX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CC(=O)OCC)CCC(=O)OCC)C(=C4CCC(=O)OCC)CC(=O)OCC)C(=C3CCC(=O)OCC)CC(=O)OO)CC(=O)OCC |
SMILES canonique |
CCOC(=O)CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CC(=O)OCC)CCC(=O)OCC)C(=C4CCC(=O)OCC)CC(=O)OCC)C(=C3CCC(=O)OCC)CC(=O)OO)CC(=O)OCC |
Synonymes |
PAU-1 peroxyacetic acid uroporphyrin I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3aR,5r,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B151441.png)



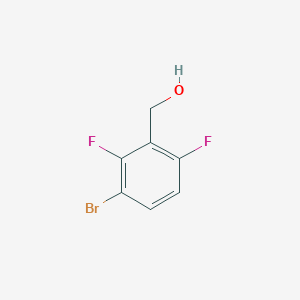
![2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid](/img/structure/B151452.png)
